3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Overview
Description
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the CAS Number: 59938-40-8 . It has a molecular weight of 225.04 and its IUPAC name is this compound . The compound is a yellow solid and is stored at temperatures between 0-5°C .
Synthesis Analysis
The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H . This code provides a specific representation of the compound’s molecular structure.Chemical Reactions Analysis
In the synthesis process, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination . No base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .Physical And Chemical Properties Analysis
The compound is a yellow solid . It is stored at temperatures between 0-5°C . The compound’s molecular weight is 225.04 .Scientific Research Applications
Synthesis Techniques and Applications
Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : A study by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines without any deliberate addition of catalyst. This technique also produced imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline in good yields under similar conditions, showcasing the versatility of the compound in chemical synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, S. Adimurthy, 2013).
Ionic Liquid Promoted Synthesis : A 2006 study by Shaabani, Soleimani, and Maleki highlighted the synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids, indicating an innovative method to achieve good to excellent yields. The ionic liquid not only facilitated the synthesis but also allowed for simple separation and reusability (A. Shaabani, Ebrahim Soleimani, A. Maleki, 2006).
Microwave-Assisted One-Pot Synthesis : Patil et al. (2014) reported an efficient microwave-assisted synthesis of 3-bromoimidazo[1,2-a]pyridines. This method highlights the use of microwaves in accelerating the synthesis process, achieving good yields in a relatively short time (S. Patil, M. Mascarenhas, Rajiv Sharma, S. Roopan, Abhijit Roychowdhury, 2014).
Chemical Properties and Applications
Fluorescent Molecular Rotor Studies : Jadhav and Sekar (2017) synthesized a library of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. This study emphasizes the potential of these compounds in developing new materials with specific fluorescence and viscosity sensing properties (S. D. Jadhav, N. Sekar, 2017).
Facile Synthesis Under Solvent-Free Conditions : Maleki, Javanshir, and Naimabadi (2014) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a one-pot, three-component condensation reaction under solvent-free conditions. This approach is notable for its high yields, atom economy, and environmentally friendly nature (A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014).
Chemodivergent Synthesis : Liu et al. (2019) explored the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under varying conditions. This research highlights the compound's role in creating diverse chemical structures through chemodivergent synthesis (Yanpeng Liu, L. Lu, Haipin Zhou, Feijie Xu, Cong Ma, Zhangjian Huang, Jinyi Xu, Shengtao Xu, 2019).
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the intermediate .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for their direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
Some compounds synthesized using similar protocols have shown antibacterial activity against staphylococcus aureus .
Action Environment
The synthesis of this compound is known to occur under different reaction conditions .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-6(5-12)10-7-3-1-2-4-11(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMNVHMREWEMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372744 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59938-40-8 | |
Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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